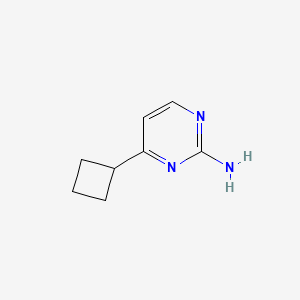

2-Amino-4-(cyclobutyl)pyrimidine

Description

Properties

IUPAC Name |

4-cyclobutylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXAOIOYNZXCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215073-20-3 | |

| Record name | 4-cyclobutylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Amino 4 Cyclobutyl Pyrimidine and Its Analogues

Direct Synthesis Approaches to 2-Amino-4-(cyclobutyl)pyrimidine

Direct synthesis methods provide efficient pathways to construct the 2-aminopyrimidine (B69317) core. These approaches often involve the condensation of suitable precursors to form the pyrimidine (B1678525) ring in a single or a few steps.

Condensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine ring through condensation reactions is a cornerstone of pyrimidine chemistry. This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a guanidine-containing reagent.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors for the synthesis of various heterocyclic compounds, including 2-aminopyrimidines. derpharmachemica.comnih.govresearchgate.net The general strategy involves the reaction of a chalcone (B49325) with a guanidine (B92328) salt, leading to the formation of a 2-amino-4,6-diarylpyrimidine. ajol.inforasayanjournal.co.in For the synthesis of this compound, a chalcone bearing a cyclobutyl group would be a key starting material.

The reaction is typically carried out by refluxing a mixture of the chalcone and guanidine hydrochloride or guanidine carbonate in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF). ajol.inforasayanjournal.co.inresearchgate.net The use of a base, like sodium hydroxide (B78521) or piperidine, can facilitate the reaction. nih.govresearchgate.net

Table 1: Examples of 2-Aminopyrimidine Synthesis from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,3-Diphenylprop-2-en-1-one | Guanidine Carbonate | DMF, 160°C, 4h | 4,6-Diphenylpyrimidin-2-ylamine | Good | ajol.info |

| Substituted Chalcones | Guanidine Hydrochloride | Ethanol | 2-Aminopyrimidine derivatives | - | researchgate.nettsijournals.com |

| Coumaryl Chalcones | Guanidinyl nalidixic acid derivative | Dioxane, Piperidine, reflux, 11h | Substituted 2-aminopyrimidines | - | nih.gov |

| 4-Acetylpyridine derived chalcones | Guanidine Hydrochloride | - | Pyrimidine analogs | - | derpharmachemica.com |

This table is interactive and can be sorted by clicking on the column headers.

The reaction of a β-dicarbonyl compound with guanidine or its derivatives is a classic and widely used method for synthesizing 2-aminopyrimidines. nih.govnih.gov To synthesize this compound, the corresponding β-diketone, 1-cyclobutyl-1,3-butanedione, would be reacted with guanidine.

The condensation is typically performed in the presence of a base, such as sodium ethoxide or sodium methoxide (B1231860), in an alcoholic solvent. chemicalbook.com The reaction proceeds through the initial formation of a guanidinium (B1211019) salt of the enolate, followed by cyclization and dehydration to yield the 2-aminopyrimidine ring.

Another approach involves the use of guanidine carbonate or guanidine nitrate (B79036). ajol.infogoogle.com For instance, reacting guanidine nitrate with diethyl malonate in the presence of sodium methoxide is a common method for producing 2-amino-4,6-dihydroxypyrimidine (B16511). chemicalbook.comgoogle.com A similar strategy could be adapted using a cyclobutyl-substituted malonic ester.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-aminopyrimidines in a single step from three or more starting materials. nih.govfrontiersin.org These reactions are highly valued for their ability to rapidly generate diverse libraries of compounds.

One notable example is the three-component reaction of an enaminone, malononitrile (B47326), and a primary amine to produce 2-aminopyridine (B139424) derivatives, a strategy that could be conceptually extended to pyrimidine synthesis. nih.gov For the synthesis of 2-aminopyrimidines, a common MCR involves the condensation of an aldehyde, a β-ketoester, and guanidine nitrate. researchgate.net This approach, often referred to as a Biginelli-type reaction, can be adapted to produce a wide range of substituted 2-aminopyrimidines.

The synthesis of polysubstituted 2-aminopyrroles via a multicomponent reaction also provides a template for designing similar strategies for pyrimidine synthesis. thieme-connect.de The key is to select appropriate starting materials that contain the desired cyclobutyl moiety.

Regioselective Synthesis Considerations

In the synthesis of substituted pyrimidines, controlling the position of the substituents on the pyrimidine ring is crucial, a concept known as regioselectivity.

The substitution pattern of the resulting pyrimidine is largely determined by the structure of the starting materials. For instance, in the reaction of β-ketoesters with guanidine, the substituent at the β-position of the ketoester will typically end up at the 6-position of the pyrimidine ring. rsc.org

When using unsymmetrical β-diketones, a mixture of regioisomers can be formed. However, the reaction often shows a preference for one isomer over the other, depending on the electronic and steric properties of the substituents. organic-chemistry.org For example, in nucleophilic substitution reactions on 2,4-difunctionalized pyrimidines, the amine preferentially adds to the more reactive 4-position. google.com

To achieve a specific substitution pattern, pre-functionalized starting materials or directing groups can be employed. nih.gov For instance, starting with 2-amino-4,6-dichloropyrimidine (B145751), selective nucleophilic substitution at the 4-position can be achieved by reacting it with various amines, leading to 6-chloro-N4-substituted-2,4-pyrimidinediamines. mdpi.comnih.govresearchgate.net Subsequent reactions can then be used to modify the 6-position.

Microwave-assisted synthesis has also been shown to be an effective method for the direct and regioselective synthesis of 5- and 6-substituted 2-aminopyrimidines from the corresponding β-ketoester or β-aldehydoester and guanidine hydrochloride. rsc.org

Synthesis of Pyrimidine Derivatives Featuring Cyclobutyl Moieties

The introduction of a cyclobutyl group onto the pyrimidine ring is a key synthetic objective for creating analogues with specific pharmacological profiles. The methodologies often involve building the pyrimidine ring with the cyclobutyl substituent already in place or adding it to a pre-existing pyrimidine core.

The synthesis of 2-aminopyrimidine analogues with diverse substituents is a well-established field, providing multiple pathways to derivatives of this compound. A common strategy involves the nucleophilic substitution reaction on a pre-functionalized pyrimidine ring. For example, 2-amino-4,6-dichloropyrimidine can be reacted with various substituted amines in the presence of a base like triethylamine, often under solvent-free conditions, to yield a library of 2,4-disubstituted pyrimidine derivatives. nih.govmdpi.com

Another established method involves the condensation of appropriately substituted chalcones with guanidinium carbonate in a solvent such as dimethylformamide (DMF). rasayanjournal.co.in This approach allows for the construction of the pyrimidine ring itself, incorporating varied aryl or other substituents at the 4- and 6-positions. rasayanjournal.co.in

The following table details examples of 2-aminopyrimidine analogues synthesized by reacting 2-amino-4,6-dichloropyrimidine with different substituted amines, illustrating the variety of substituents that can be introduced at the 4-position.

| Compound ID | Substituent at C4 | Resulting Compound Name | Yield (%) |

| 2 | 2-Methoxyphenylamine | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 84 |

| 12 | 4-Chloroaniline | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 78 |

| 21 | 3,4-Dimethylaniline | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84 |

| 22 | 4-Ethylaniline | 6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine | 84 |

Data sourced from a study on the synthesis of 2-aminopyrimidine derivatives. mdpi.com

Fused pyrimidine systems are of great interest as they often act as bioisosteres of purines, which are fundamental components of DNA and RNA. nih.govekb.eg The incorporation of a cyclobutyl group into these scaffolds can significantly influence their biological activity.

The pyrrolo[2,3-d]pyrimidine scaffold is a key structure in many targeted therapies. The synthesis of derivatives containing a cyclobutyl group has been documented. For example, compounds such as N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl] propanamide have been successfully synthesized, demonstrating the direct linkage of a substituted cyclobutyl amine to the 4-position of the pyrrolo[2,3-d]pyrimidine core. google.com These compounds are noted for their potential as selective inhibitors of Janus kinase 3 (JAK3). google.com

The pyrazolo[4,3-d]pyrimidine scaffold is another important purine (B94841) isostere. nih.gov The synthesis of derivatives often begins with the construction of the fused pyrazole (B372694) and pyrimidine rings. ekb.eg For instance, a general synthesis of N1-methyl-pyrazolo[4,3-d]pyrimidines has been described, which can serve as a template for incorporating various substituents. nih.gov The synthetic process can lead to the formation of regioisomers, which require careful separation and characterization using techniques like 1H NMR and NOESY spectroscopy. nih.gov The pyrazolo[3,4-d]pyrimidine core, a closely related isomer, is also a widely employed scaffold in drug discovery due to its potential as a kinase inhibitor. ekb.egnih.gov Synthesis can start from either a pyrazole or a pyrimidine precursor. ekb.eg A common route involves the cyclization of a substituted thiopyrimidine with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol. nih.gov

Thienopyrimidine scaffolds, particularly thieno[2,3-d]pyrimidine, are recognized as valuable bioisosteres of adenine. nih.gov A variety of synthetic strategies exist for their preparation. nih.gov A frequent starting point is the reaction of an aromatic aldehyde with malononitrile and thiourea (B124793) in the presence of a catalyst like phosphorus pentoxide. nih.gov This reaction yields a 4-amino-6-aryl-2-sulfanylpyrimidine-5-carbonitrile, which is a versatile intermediate for further chemical modifications and cyclizations to build the fused thienopyrimidine system. nih.gov These scaffolds have been explored for a broad range of applications in medicinal chemistry. nih.gov

Synthesis of Cyclobutyl-Containing Nucleoside Analogues

The synthesis of nucleoside analogues incorporating a cyclobutyl moiety in place of the traditional ribose or deoxyribose sugar has been a significant area of research. These carbocyclic nucleosides often exhibit enhanced metabolic stability. General strategies for their synthesis typically involve the coupling of a functionalized cyclobutane (B1203170) derivative with a pyrimidine base.

One common approach begins with a pre-functionalized cyclobutane ring, which is then attached to the pyrimidine. For instance, the Vorbrüggen coupling reaction is a widely used method for the synthesis of pyrimidine carbocyclic nucleoside derivatives. nih.gov In this method, a silylated pyrimidine base, such as thymine (B56734) or uracil, is coupled with a cyclobutane derivative bearing a leaving group, like a triflate, in the presence of a Lewis acid catalyst. nih.gov The stereochemistry of the resulting nucleoside analogue is often influenced by the stereochemistry of the cyclobutane starting material.

Another key strategy involves the construction of the pyrimidine ring onto a pre-existing cyclobutylamine. While less common for pyrimidine nucleosides, this approach is prevalent in the synthesis of related heterocyclic systems.

A notable example in the synthesis of cyclobutyl nucleoside analogues involves the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine under basic conditions, which yields a mixture of N-7 and N-9 alkylated products. nih.gov Although this example involves a purine, the underlying principle of nucleophilic substitution at the cyclobutane ring is applicable to pyrimidine synthesis. The subsequent reduction of the ketone functionality on the cyclobutane ring can be achieved stereoselectively using reagents like sodium borohydride (B1222165), leading to the formation of specific stereoisomers of the cyclobutanol (B46151). nih.gov

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Silylated thymine, 3-hydroxymethylcyclobutanone triflate | Acetonitrile, overnight at room temperature | Thymine cyclobutanol nucleoside analogue | 35% | google.com |

| 2-bromo-3-benzoyloxycyclobutanone, Purine | Basic conditions | N-7 and N-9 alkylated purine regioisomers | Equal amounts | nih.gov |

| N-9 regioisomeric ketone | Sodium borohydride | All-trans cyclobutanol | Major product | nih.gov |

Advanced Synthetic Techniques and Optimization

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted pyrimidines, offering efficient and selective methods for carbon-carbon and carbon-nitrogen bond formation. For the synthesis of this compound, several transition-metal catalyzed approaches can be envisioned.

A plausible strategy involves the cross-coupling of a cyclobutyl organometallic reagent with a halogenated 2-aminopyrimidine derivative. For instance, a cobalt-catalyzed cross-coupling reaction between a cyclobutyl Grignard reagent and an iodo- or bromo-substituted 2-aminopyrimidine could be employed. nih.gov Such reactions have been shown to be effective for the introduction of strained rings onto alkyl iodides and could likely be adapted for use with heteroaryl halides. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also highly relevant. A Suzuki coupling, for example, could involve the reaction of 2-amino-4-chloropyrimidine (B19991) with a cyclobutylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a suitable base.

Furthermore, copper-catalyzed reactions have been utilized in the synthesis of 2-aminopyrimidines from various starting materials. researchgate.net While not directly demonstrating the introduction of a cyclobutyl group, these methods highlight the utility of copper catalysts in pyrimidine synthesis.

| Reaction Type | Substrates | Catalyst System | Product | Significance | Reference |

| Cobalt-Catalyzed Cross-Coupling | Alkyl iodide, Cyclobutyl Grignard reagent | Cobalt catalyst | Alkyl-cyclobutane | Introduction of strained rings. | nih.gov |

| Copper(II)-Catalyzed Synthesis | Various starting materials | Cu(II) catalyst | 2-Aminopyrimidines | General synthesis of the core structure. | researchgate.net |

| Palladium-Catalyzed Cross-Coupling | N-aryl-2-aminopyridines, various coupling partners | Palladium catalyst | Functionalized N-aryl-2-aminopyridines | C-H activation and functionalization. | nih.gov |

Functional group interconversions and the use of protecting groups are crucial for the successful synthesis of complex molecules like this compound. For instance, the amino group at the C2 position of the pyrimidine ring may require protection during certain synthetic steps to prevent unwanted side reactions. Common protecting groups for amino functionalities include carbamates, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxycarbonyl), and acetyl groups. nih.gov The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

A potential synthetic route could involve the initial synthesis of a 2-unsubstituted or 2-halopyrimidine, followed by the introduction of the amino group at a later stage. For example, a 2-chloropyrimidine (B141910) derivative could be converted to the corresponding 2-aminopyrimidine via nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent.

Furthermore, functional groups on the cyclobutyl ring may also require protection. For example, a hydroxyl group on the cyclobutane moiety is often protected as a benzyl (B1604629) ether or a silyl (B83357) ether during coupling reactions. doi.org

The synthesis of 2-amino-4,6-dihydroxypyrimidine from guanidine and a malonate derivative, followed by methylation to 2-amino-4,6-dimethoxypyrimidine, illustrates a common functional group interconversion strategy on the pyrimidine ring itself. chemicalbook.comgoogle.com A similar approach could be envisioned where a precursor to the cyclobutyl group is present on the malonate derivative.

| Functional Group | Protecting Group | Deprotection Conditions | Significance | Reference |

| Amino Group | N-acetyl | Hydrolysis | Protection during subsequent reactions. | nih.gov |

| Hydroxyl Group | Benzyl ether | Hydrogenolysis | Protection of the alcohol functionality. | doi.org |

When the cyclobutyl ring is substituted, the potential for stereoisomerism arises, and the control of stereochemistry becomes a critical aspect of the synthesis. The synthesis of cyclobutyl nucleoside analogues provides excellent examples of stereochemical control.

A key strategy for controlling stereochemistry involves the stereoselective reduction of a cyclobutanone (B123998) precursor. For example, the reduction of a cyclobutanone with L-Selectride, a bulky reducing agent, can lead to the formation of the cis-alcohol with high diastereoselectivity. researchgate.net Conversely, reduction with less sterically demanding reagents like sodium borohydride may result in a mixture of stereoisomers. nih.gov

The Mitsunobu reaction offers a reliable method for inverting the stereochemistry of a hydroxyl group on the cyclobutane ring. researchgate.net This reaction allows for the conversion of a cis-alcohol to a trans-ester, which can then be hydrolyzed to the corresponding trans-alcohol. This provides access to stereoisomers that may not be directly accessible through reduction.

The stereochemical outcome of coupling reactions can also be influenced by steric factors. For instance, in the coupling of 2-bromo-3-benzoyloxycyclobutanone with purine, the trans orientation of the substituents at C-2 and C-3 of the cyclobutane ring was observed, which is consistent with steric hindrance directing the approach of the nucleophile. nih.gov

| Reaction | Reagent | Stereochemical Outcome | Significance | Reference |

| Ketone Reduction | L-Selectride | cis-alcohol | Diastereoselective reduction. | researchgate.net |

| Alcohol Inversion | Mitsunobu Reaction (e.g., DEAD, PPh3, benzoic acid) | Inversion of stereocenter | Access to opposite stereoisomer. | researchgate.net |

| Nucleophilic Substitution | Purine anion on bromo-cyclobutanone | trans orientation of substituents | Steric control in coupling. | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2 Amino 4 Cyclobutyl Pyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions that are activated by electron-withdrawing groups or are inherently electron-poor.

The C-2, C-4, and C-6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the primary sites for nucleophilic attack. In 2-amino-4-(cyclobutyl)pyrimidine, the C-2 position is occupied by an amino group. While the amino group itself can be a target for transformations, its presence influences the reactivity of the ring. Halogenated pyrimidines are common substrates for SNAr reactions, where halogens at the C-2, C-4, or C-6 positions act as good leaving groups. mdpi.comresearchgate.net For instance, in symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, nucleophilic substitution with amines can proceed efficiently. mdpi.com

The reactivity of these positions is enhanced by the ring nitrogen atoms, which help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. mdpi.com In cases like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of an additional electron-withdrawing group further activates the ring towards substitution. mdpi.com While this compound does not have a leaving group at the C-4 position, a related chloro-substituted precursor, 2-amino-4-chloro-6-cyclobutylpyrimidine, would be expected to readily undergo nucleophilic substitution at the C-4 position. The general procedure for such a reaction on a 2-amino-4-chloro-pyrimidine involves reacting it with a nucleophile, such as a substituted amine, in a suitable solvent, often with heating. nih.gov

Table 1: General Conditions for Nucleophilic Substitution on Chloro-Pyrimidines

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 2-Amino-4-chloro-pyrimidine | Substituted Amine | Anhydrous propanol, 120–140 °C, Microwave | 2-Amino-4-(substituted-amino)-pyrimidine |

This table presents generalized conditions based on reactions of similar pyrimidine cores.

The cyclobutyl group at the C-4 position is an alkyl substituent. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted pyrimidine. Consequently, the rate of nucleophilic attack on the ring may be modestly reduced. However, this effect is generally considered to be minor compared to the strong activating effect of the ring nitrogens and any electron-withdrawing groups that might be present. In the context of cyclobutane (B1203170) pyrimidine dimers, the presence of methyl groups on the cyclobutane ring has been shown to increase their susceptibility to oxidation, indicating that alkyl groups can influence the electronic properties of the system. mdpi.com

Electrophilic Reactions on the Pyrimidine and Cyclobutyl Moieties

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. growingscience.com However, the presence of the electron-donating amino group at the C-2 position can activate the ring towards electrophilic attack, particularly at the C-5 position. Potential electrophilic substitution reactions could include nitration or halogenation, although harsh conditions might be required. For instance, electrophilic substitutions on thieno[2,3-d]pyrimidines suggest that the position of attack is influenced by the fusion of the pyrimidine ring. growingscience.com

The cyclobutyl moiety, being a cycloalkane, is generally unreactive towards electrophiles. Its reactions would typically proceed through free-radical mechanisms, such as free-radical halogenation, under UV light or at high temperatures.

Transformations of the Amino Group

The exocyclic amino group at the C-2 position is a key site for chemical modification. As a nucleophile, it can react with a variety of electrophiles. iaea.orgresearchgate.net Common transformations include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging and may lead to reaction at the ring nitrogens depending on the conditions. researchgate.net

The nucleophilicity of the amino group in 2-aminopyrimidine (B69317) is considered to be poor, as it behaves like a highly deactivated aniline (B41778) due to the electron-withdrawing nature of the pyrimidine ring. researchgate.net This reduced nucleophilicity means that reactions such as N-acylation may require specific conditions to proceed efficiently and can sometimes lead to di-acylated products. researchgate.net

Ring-Opening and Ring-Closing Reactions Involving Pyrimidine and Cyclobutane

Ring-opening and closing reactions are significant transformations, particularly in photochemical contexts for pyrimidine systems and under specific catalytic conditions for cyclobutanes.

One of the most well-known reactions involving pyrimidines and cyclobutane rings is the formation of cyclobutane pyrimidine dimers (CPDs). rsc.orgwikipedia.org This is not a reaction of the pre-existing cyclobutyl group on this compound, but rather a [2+2] photocycloaddition reaction between two adjacent pyrimidine bases in a nucleic acid strand upon exposure to UV radiation. nih.gov This photochemical transformation results in the formation of a four-membered cyclobutane ring linking the two pyrimidine units. wikipedia.orgacs.org

The formation of CPDs is a significant form of DNA damage and is implicated in the carcinogenic effects of solar radiation. rsc.org The reaction can occur between any two adjacent pyrimidines, such as thymine (B56734) or cytosine. wikipedia.org The mechanism can proceed through either a singlet or triplet excited state, involving the initial formation of a diradical followed by ring closure. acs.org In some cases, the reaction can be initiated by electron transfer from a flanking base like guanine. nih.gov

The reverse reaction, the opening of the cyclobutane ring in CPDs, is a crucial DNA repair mechanism. This can be achieved by enzymes called photolyases, which utilize light energy to break the bonds of the cyclobutane ring and restore the original pyrimidine bases. wikipedia.org Oxidative repair of CPDs can also occur through electron transfer processes. mdpi.com While this reaction does not directly involve the cyclobutyl substituent of this compound, it is a fundamental reaction of the pyrimidine core that leads to the formation of a cyclobutane ring.

The ring-opening of cyclobutene (B1205218) derivatives to form γ,δ-unsaturated aldehydes via carbonyl-olefin metathesis has also been reported, showcasing a pathway for the cleavage of the four-membered ring under specific catalytic conditions. nih.gov Such reactions highlight the potential for the cyclobutyl ring in this compound to undergo ring-opening under the appropriate synthetic protocols. elsevierpure.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde |

| 2-amino-4-chloro-pyrimidine |

| 2-amino-4-chloro-6-cyclobutylpyrimidine |

| Cyclobutane Pyrimidine Dimers (CPDs) |

| Cytosine |

| Guanine |

| Thymine |

| Uracil |

| 5-hydroxymethylcytosine |

| 5-methylcytosine |

Chemical Transformation of Cyclobutane Ring Structures

The most significant chemical transformation of the cyclobutane ring in CPDs is cycloreversion, the splitting of the dimer back into its constituent pyrimidine monomers. This process can be initiated by further UV irradiation, representing the reverse reaction of photodimerization. researchgate.net

In biological systems, this repair is often carried out by enzymes called photolyases. google.com Photolyase utilizes blue light energy to catalyze the splitting of the cyclobutane ring through a cyclic electron-transfer radical mechanism, restoring the original pyrimidine bases. google.com Quantum mechanical studies suggest this splitting of the radical anion occurs in a stepwise manner, involving the sequential cleavage of the C5-C5' and C6-C6' bonds of the cyclobutane ring. google.com

Another potential transformation, particularly relevant for cytosine-containing CPDs, is deamination. The cytosine base within a CPD can deaminate to form a uracil-containing dimer, a process that can occur at neutral pH. acs.org The rate of this deamination depends on the specific sequence and local environment. acs.org

Derivatization Reactions at Specific Positions (C-2, C-4, C-5, C-6)

The 2-aminopyrimidine scaffold is a versatile platform for chemical modification, allowing for functionalization at multiple positions to modulate its properties.

Modification of the Cyclobutyl Group

Direct chemical modification of the cyclobutyl group at the C-4 position of the pyrimidine ring is expected to be challenging. Alkyl groups attached to the electron-deficient pyrimidine ring are generally stable and unreactive. researchgate.net Specific literature detailing the transformation of a C-4 cyclobutyl substituent on a 2-aminopyrimidine core is scarce. Any potential reaction, such as oxidation or radical substitution on the cyclobutyl ring, would likely require harsh conditions that could compromise the integrity of the pyrimidine ring itself.

Functionalization of the Pyrimidine Ring

The 2-aminopyrimidine ring offers several sites for derivatization, with reactivity influenced by the electronic nature of the ring system. The two nitrogen atoms make the ring π-deficient, which facilitates nucleophilic substitution at the C-2, C-4, and C-6 positions (if appropriate leaving groups are present) but makes electrophilic substitution difficult. wikipedia.org However, the electron-donating amino group at C-2 activates the ring, particularly at the C-5 position, towards electrophilic attack. researchgate.net

A summary of potential derivatization reactions on the 2-aminopyrimidine scaffold is presented below.

| Position | Type of Reaction | Reagents & Conditions | Resulting Functional Group |

| C-2 (Amino Group) | Acylation, Sulfonylation | Acid chlorides, sulfonyl chlorides | Amide, Sulfonamide |

| C-2 (Amino Group) | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| C-2 (Amino Group) | C-N Cross-Coupling | Aryl/Alkyl amines, Cu catalyst | Substituted 2-Aminopyrimidine |

| C-5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | 5-Bromo, 5-Chloro |

| C-5 | Nitration, Nitrosation | Nitrating/nitrosating agents | 5-Nitro, 5-Nitroso |

| C-6 | Lithiation-Substitution | Organolithium reagents followed by an electrophile | 6-Substituted derivative |

This table summarizes potential derivatization reactions based on the known chemistry of 2-aminopyrimidines. researchgate.netrsc.orgnih.govresearchgate.net

Position C-2: The exocyclic amino group is a primary site for functionalization. It can readily undergo reactions such as acylation or sulfonylation. researchgate.net Furthermore, it can participate in copper-promoted C-N cross-coupling reactions with various amines to produce diverse 2-substituted aminopyrimidines. rsc.org

Position C-4: In the parent compound, this position is occupied by the cyclobutyl group. In related systems where a leaving group like a chlorine atom is present, this site is susceptible to nucleophilic aromatic substitution (SNAr) by amines or other nucleophiles. nih.gov

Position C-5: The C-5 position is the most favorable site for electrophilic substitution due to activation by the C-2 amino group. wikipedia.org Halogenation, such as bromination using N-bromosuccinimide, is a common modification at this position. nih.gov Other electrophilic substitutions like nitration have also been observed on activated pyrimidines. wikipedia.org

Position C-6: The C-6 position is generally less reactive than C-5. However, functionalization can be achieved through methods like a regioselective lithiation–substitution protocol, where a strong base deprotonates the C-6 position, followed by quenching with an electrophile. nih.gov

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Publicly Accessible Research

Initial research into the spectroscopic and structural properties of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite extensive searches for Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy data, no specific research findings for this particular molecule could be located.

The requested detailed analysis, which would include ¹H and ¹³C NMR chemical shifts, coupling constants, and vibrational frequencies from FT-IR and Raman spectroscopy, cannot be provided at this time due to the absence of published characterization studies for this compound.

Scientific literature and chemical databases do contain information on analogous compounds, such as other substituted aminopyrimidines. However, the influence of the cyclobutyl group at the 4-position of the pyrimidine ring on the spectroscopic properties is unique. Therefore, data from related molecules cannot be reliably extrapolated to describe this compound with the required scientific accuracy and detail.

Further experimental research, including the synthesis and subsequent spectroscopic characterization of this compound, would be necessary to generate the data required for a comprehensive analysis as outlined in the requested article structure. Without such primary research, any attempt to detail its spectroscopic characteristics would be speculative and would not meet the standards of scientific accuracy.

Researchers seeking to understand the properties of this compound are encouraged to undertake its synthesis and characterization. Such work would be a valuable contribution to the chemical sciences, filling a gap in the current body of knowledge.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 2-Amino-4-(cyclobutyl)pyrimidine, the molecular formula is C₈H₁₁N₃, which corresponds to a theoretical monoisotopic mass of approximately 149.1004 Da.

In a typical electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of this ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the cyclobutyl ring and fragmentation of the pyrimidine (B1678525) nucleus.

Expected Fragmentation Data: A plausible fragmentation pattern would involve the loss of neutral molecules or radical species from the parent ion. For instance, the cyclobutyl group could be lost via cleavage of the C-C bond connecting it to the pyrimidine ring.

| m/z Value (Expected) | Ion/Fragment Identity | Description |

| 149 | [C₈H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 122 | [M - C₂H₃]⁺ | Loss of an ethylene fragment from the cyclobutyl ring |

| 95 | [M - C₄H₆]⁺ | Loss of the cyclobutene (B1205218) neutral molecule |

| 94 | [C₄H₄N₃]⁺ | Pyrimidine ring fragment after loss of the cyclobutyl group |

This table represents predicted values based on the chemical structure, as specific experimental mass spectrometry data for this exact compound is not publicly available.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

While no specific crystallographic data for this compound has been publicly deposited in crystallographic databases, a study would reveal key structural features. It would be expected that the pyrimidine ring is essentially planar. The amino group and the cyclobutyl substituent would be attached to this plane, and their precise orientations and conformations would be determined.

A crucial aspect of the solid-state structure would be the intermolecular hydrogen bonding network formed by the amino group's hydrogen atoms and the nitrogen atoms of the pyrimidine ring. These interactions play a significant role in the stability and physical properties of the crystal lattice. Studies on similar pyrimidine cyclobutane (B1203170) structures have demonstrated the power of this technique to elucidate detailed isomeric and configurational information mdpi.com.

Anticipated Crystallographic Parameters:

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds, including donor-acceptor distances and angles. |

| Crystal Packing | Description of how molecules are arranged in the crystal lattice. |

This table describes the type of data that would be obtained from an X-ray diffraction study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the 2-aminopyrimidine (B69317) ring system, which contains π electrons and non-bonding (n) electrons on the nitrogen atoms.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and have weaker absorption intensities. The position of the absorption maximum (λmax) can be influenced by the solvent polarity. For related compounds like 2-amino-4-methylpyrimidine, UV/Visible spectrum data is available, suggesting where absorptions for the cyclobutyl analog might occur nist.gov.

Expected UV-Vis Absorption Data:

| Approximate λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Description |

| ~230 - 240 nm | High | π → π | Strong absorption due to the conjugated pyrimidine ring system. |

| ~290 - 310 nm | Low to Medium | π → π | A second, often broader, absorption band from the aromatic system. |

| >300 nm | Very Low | n → π* | Weak, sometimes unobserved, transition involving non-bonding electrons on the nitrogen atoms. |

This table outlines the expected absorption regions and transitions for this compound based on the known spectroscopic behavior of the 2-aminopyrimidine chromophore.

Molecular Modeling and Simulation

Beyond the properties of a single molecule, computational modeling can simulate how this compound interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a prominent technique in this area. It predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor. nih.gov This is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of activity. Docking simulations calculate a binding score, which estimates the binding affinity, and reveal key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. worldscientific.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This allows researchers to assess the stability of the binding pose predicted by docking and to understand how the system behaves in a more realistic, solvated environment. tandfonline.com

Conformational Space Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclobutyl ring to the pyrimidine core and the orientation of the amino group. A thorough exploration of the conformational space is crucial to identify the low-energy structures that are most likely to be populated under physiological conditions.

Methodology: Conformational searches are typically performed using molecular mechanics (MM) force fields, followed by higher-level quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), to refine the geometries and energies of the identified conformers. A common approach involves a systematic rotation of the dihedral angle between the cyclobutyl and pyrimidine rings, coupled with optimization of the rest of the molecular geometry at each step.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Puckering of Cyclobutyl Ring |

| A | ~45° | 0.00 | Butterfly |

| B | ~135° | 1.20 | Planar (Transition State) |

| C | ~-45° | 0.00 | Butterfly |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis. The actual values would require specific calculations.

Intermolecular Interactions (Hydrogen Bonding, Stacking Interactions)

The intermolecular interactions of this compound are critical for understanding its behavior in condensed phases and its potential to interact with biological macromolecules.

Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the pyrimidine ring are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the pyrimidine nitrogens can act as acceptors. Computational studies on similar aminopyrimidine derivatives have shown the formation of robust hydrogen-bonded dimers and networks. For instance, studies on 2-aminopyrimidine have detailed the geometry and energetics of N-H···N hydrogen bonds.

Stacking Interactions: The pyrimidine ring, being an aromatic system, can participate in π-stacking interactions. These non-covalent interactions are crucial for the stability of DNA and RNA structures and play a significant role in protein-ligand binding. Theoretical studies on pyrimidine and its derivatives have explored the nature of these interactions, which are typically characterized by parallel-displaced or T-shaped arrangements of the aromatic rings. The presence of the bulky cyclobutyl group in this compound would likely influence the geometry and strength of these stacking interactions.

Table 2: Potential Intermolecular Interactions of this compound

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |

| Hydrogen Bonding | Amino group (donor), Pyrimidine N (acceptor) | 2.8 - 3.2 |

| π-π Stacking | Pyrimidine ring - Pyrimidine ring | 3.4 - 3.8 |

Note: This table provides expected ranges for intermolecular distances based on general principles and data for related compounds.

Theoretical Studies on Reaction Mechanisms

Theoretical chemistry can elucidate the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its metabolic transformations.

Transition State Analysis

Identifying the transition state (TS) is a cornerstone of mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Methodology: Transition state searches are typically performed using quantum mechanical methods. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the TS geometry. Once a candidate TS is found, a frequency calculation is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Pathway Energetics

Example Application: A hypothetical study on the synthesis of this compound could involve the reaction of a cyclobutyl-substituted precursor with an aminating agent. Computational analysis would model the step-by-step mechanism, identify the transition states for each step, and calculate the corresponding energy barriers. This information would help in understanding the reaction kinetics and optimizing the reaction conditions.

In Silico Approaches for Predicting Molecular Properties

In silico methods are widely used in drug discovery and materials science to predict the physicochemical properties of molecules before they are synthesized.

Lipophilicity and Hydrophilicity Predictions (as physicochemical descriptors)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Hydrophilicity, on the other hand, describes the affinity of a molecule for aqueous environments.

Methodology: Numerous computational models exist for predicting logP. These methods are generally based on either fragmental contributions, where the logP is calculated by summing the contributions of individual molecular fragments, or on whole-molecule properties, using descriptors such as molecular surface area and polarizability. The hydrophilicity can be inferred from properties like the polar surface area (PSA).

Computational Chemistry and Theoretical Investigations

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in computational chemistry and medicinal chemistry, utilized to predict the drug transport properties of a molecule. It is calculated by summing the surface areas of polar atoms, primarily nitrogen and oxygen, including their attached hydrogen atoms. This parameter provides valuable insights into a molecule's potential for intestinal absorption, cell permeability, and blood-brain barrier penetration. A lower TPSA value generally corresponds to higher lipophilicity and, consequently, better membrane permeability.

For the compound 2-Amino-4-(cyclobutyl)pyrimidine , also known by its IUPAC name 4-cyclobutylpyrimidin-2-amine, the calculated TPSA is a key indicator of its potential pharmacokinetic behavior. The specific value for this molecule is determined by the contributions of its polar fragments.

Detailed research findings on the computationally derived properties of this compound are presented below.

| Computational Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Computed by Cactvs 3.4.8.18 |

| Molecular Weight | 163.22 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 1.8 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 163.110947427 Da | Computed by PubChem 2.2 |

| Monoisotopic Mass | 163.110947427 Da | Computed by PubChem 2.2 |

Applications of 2 Amino 4 Cyclobutyl Pyrimidine and Its Derivatives in Chemical Synthesis

Utility as Synthetic Building Blocks

2-Aminopyrimidines are versatile building blocks in organic synthesis, primarily due to the reactive nature of the amino group and the pyrimidine (B1678525) ring, which can be further functionalized.

Precursors for Complex Heterocyclic Systems

Derivatives of 2-aminopyrimidine (B69317) are widely used as starting materials for more complex molecular architectures. nih.gov For instance, 2-amino-4,6-dichloropyrimidine (B145751) is a common precursor that undergoes nucleophilic substitution reactions with various amines to create a library of substituted pyrimidines. nih.gov These products can then serve as intermediates for the construction of fused heterocyclic systems like imidazopyrimidines and pyridopyrimidines. nih.gov The amino group can direct cyclization reactions or be modified to introduce diverse functionalities.

Intermediates in Advanced Organic Synthesis

In multi-step syntheses, aminopyrimidine derivatives are key intermediates. Their functional groups allow for sequential reactions, building molecular complexity in a controlled manner. For example, the synthesis of potent kinase inhibitors often involves the initial construction of a substituted pyrimidine core, which is then elaborated through cross-coupling reactions or condensations to yield the final complex target molecule.

Synthesis of Fused Pyrimidine Ring Systems

The fusion of a second ring to the pyrimidine core gives rise to bicyclic systems with significant pharmacological importance. The 2-amino group is often crucial for the annulation strategy.

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a vital class of heterocycles, with many derivatives showing potent activity as kinase inhibitors. mdpi.comnih.gov The synthesis of these compounds often starts from a substituted pyrimidine. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with various amines to build substituted derivatives. mdpi.com Another strategy involves the cyclization of substituted pyrimidines; for example, 5-ethynylpyrimidine-4,6-diamine can be cyclized to form the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. nih.gov Subsequent functionalization, often through Suzuki-Miyaura coupling reactions, allows for the introduction of diverse substituents at various positions on the scaffold. nih.gov

Other Annulated Pyrimidine Structures

The versatility of the aminopyrimidine core extends to the synthesis of a wide range of other fused systems. For example, thieno[2,3-d]pyrimidines, which are bioisosteres of purines, can be synthesized from tetra-substituted thiophene (B33073) precursors via cyclocondensation with nitriles under acidic conditions. The resulting 4-amino-thieno[2,3-d]pyrimidines are investigated for their anti-proliferative properties. Although the specific cyclobutyl derivative was not mentioned, this demonstrates the adaptability of aminopyrimidine chemistry to create diverse heterocyclic frameworks.

Role in the Development of Chemical Probes and Reagents

While specific research detailing 2-Amino-4-(cyclobutyl)pyrimidine as a chemical probe or reagent is not extensively documented, the broader class of 2-aminopyrimidines is instrumental in the development of such tools. Chemical probes are essential for elucidating biological pathways and validating drug targets. The 2-aminopyrimidine core is a common feature in molecules designed for these purposes. For instance, derivatives of 2-aminopyrimidine have been utilized to create probes for various enzymes.

The structural attributes of this compound, namely the amino group at the 2-position and the cyclobutyl moiety at the 4-position, offer handles for further chemical modification. These modifications can be used to attach reporter groups, such as fluorophores or affinity tags, which are essential for the functionality of a chemical probe. The cyclobutyl group can influence the molecule's solubility, lipophilicity, and conformational rigidity, properties that are critical in the design of effective chemical reagents.

It is plausible that this compound could serve as a precursor or a core scaffold for the generation of novel chemical probes and reagents. Its derivatives could be synthesized and screened for specific binding properties, making it a valuable compound in the initial stages of probe development.

Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of pyrimidine synthesis, this often involves reducing the use of hazardous solvents and catalysts, and developing more sustainable synthetic pathways.

Solvent-Free and Catalyst-Free Methodologies

Traditional methods for pyrimidine synthesis often rely on volatile organic solvents and harsh catalysts, which can pose environmental and safety risks. To address these issues, significant research has been directed towards developing solvent-free and catalyst-free synthetic methodologies.

One notable approach is the use of microwave irradiation in the synthesis of pyrimidine derivatives. This technique can accelerate reaction rates, often leading to higher yields in shorter reaction times and sometimes eliminating the need for a solvent altogether. For example, the synthesis of various 2-amino-pyrimidine derivatives has been successfully achieved under microwave conditions. While a direct solvent-free synthesis of this compound has not been specifically reported, the general success of this methodology for analogous compounds suggests its potential applicability.

Solid-phase synthesis is another powerful technique that aligns with the principles of green chemistry. By anchoring the starting material to a solid support, the use of excess reagents can be minimized, and the purification process is simplified, often involving simple filtration and washing steps, thereby reducing solvent consumption. The synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines has been demonstrated using a solid-phase approach, highlighting the feasibility of this method for complex pyrimidine systems.

Below is a table summarizing some green synthetic approaches for pyrimidine derivatives:

| Methodology | Key Advantages | Potential Applicability to this compound |

| Microwave-Assisted Synthesis | - Reduced reaction times- Improved yields- Potential for solvent-free conditions | High, based on successful synthesis of other 2-aminopyrimidines. |

| Solid-Phase Synthesis | - Simplified purification- Reduced solvent usage- Amenable to automation and library synthesis | Moderate to High, provides a clean route for derivatization. |

| Catalyst-Free Reactions | - Avoids toxic and expensive catalysts- Simpler reaction work-up | Dependent on the specific reaction, but desirable for sustainability. |

Sustainable Synthetic Routes

One area of active research is the use of greener catalysts, such as Lewis acidic ionic liquids, which can be recycled and reused, reducing waste. For example, the synthesis of 2‐amino‐4,6‐dimethoxypyrimidine has been shown to be efficiently catalyzed by a Lewis acidic ionic liquid. The application of such catalyst systems to the synthesis of this compound could offer a more sustainable alternative to traditional methods.

Furthermore, the design of multi-component reactions, where three or more reactants combine in a single step to form the final product, is a key strategy in green chemistry. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, leading to less waste and lower energy consumption. The synthesis of various substituted pyrimidines has been achieved through multi-component strategies, suggesting that a similar approach could be developed for this compound.

The following table outlines key aspects of sustainable synthetic routes for pyrimidines:

| Sustainability Aspect | Description | Relevance to this compound Synthesis |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | High, multi-component reactions are a promising strategy. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | A long-term goal for the synthesis of many pharmaceuticals and fine chemicals. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Microwave synthesis can sometimes be more energy-efficient than conventional heating. |

| Catalyst Recyclability | Employing catalysts that can be easily recovered and reused. | The use of ionic liquids and solid-supported catalysts are key examples. |

Q & A

Q. What are the established synthetic pathways for 2-Amino-4-(cyclobutyl)pyrimidine, and what key intermediates are involved?

The synthesis typically involves multi-step routes, including:

- Pyrimidine ring formation : Precursors like urea or thiourea react with cyclobutanone derivatives under acidic or basic conditions to form the pyrimidine core.

- Substituent introduction : The cyclobutyl group is introduced at the 4-position via nucleophilic substitution or cross-coupling reactions, while the amino group at the 2-position is retained or protected during synthesis .

- Critical intermediates include 4-chloropyrimidine derivatives and cyclobutyl-containing aldehydes/ketones , which are pivotal for regioselective functionalization .

Q. How is this compound characterized structurally, and what analytical techniques confirm its purity?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent positions and cyclobutyl integration (e.g., δ 1.5–2.5 ppm for cyclobutyl protons) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 163–250 range for derivatives) .

- Elemental analysis : Confirms stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .

- IR spectroscopy : Detects functional groups (e.g., N-H stretches at ~3429 cm for amino groups) .

Q. What initial biological activities have been reported for this compound, and what assay systems validate these effects?

- Kinase inhibition : Demonstrated in protein kinase assays, where the cyclobutyl group enhances hydrophobic interactions with kinase ATP-binding pockets .

- Anticancer activity : Evaluated via MTT assays (IC values against leukemia K562 cells) and cell cycle analysis to confirm apoptosis induction .

- Anti-inflammatory effects : Tested in TLR-2/4/5 inhibition studies using human monocytes, with cytokine profiling (e.g., IL-6, TNF-α reduction) .

Advanced Research Questions

Q. How do substitution patterns at the 4-position (e.g., cyclobutyl vs. aryl/halogen groups) influence kinase inhibitory activity?

Comparative studies reveal:

- Cyclobutyl vs. halogen substituents : Cyclobutyl enhances steric bulk and lipophilicity, improving binding to hydrophobic kinase pockets. For example, replacing chloro with cyclobutyl in analogs increased inhibition potency by ~30% in specific kinases .

- Electron-withdrawing groups : Substituents like trifluoromethyl (CF) at the 4-position alter electron density, affecting hydrogen bonding with kinase active sites .

- Structure-activity relationship (SAR) tables :

| Compound | 4-Position Substituent | Kinase IC (nM) |

|---|---|---|

| 2-Amino-4-(cyclobutyl) | Cyclobutyl | 85 ± 12 |

| 2-Amino-4-(trifluoromethyl) | CF | 120 ± 18 |

| 2-Amino-4-(3-bromophenyl) | Aryl-Br | 210 ± 25 |

Data adapted from kinase inhibition studies .

Q. What strategies optimize bioavailability and metabolic stability of this compound derivatives?

- Ester prodrugs : Ethyl carboxylate derivatives (e.g., Ethyl 6-cyclobutylpyrimidine-4-carboxylate) improve membrane permeability, hydrolyzing in vivo to active carboxylic acids .

- Cyclobutyl modifications : Introducing polar groups (e.g., hydroxyl) on the cyclobutyl ring enhances aqueous solubility without compromising target binding .

- Metabolic blocking : Fluorination of the pyrimidine ring reduces oxidative metabolism in liver microsomes, extending half-life .

Q. How do conflicting data on anticancer efficacy across cell lines inform SAR models?

Discrepancies arise from:

- Cell line specificity : Derivatives show higher activity in leukemia K562 (e.g., IC = 12 μM) versus solid tumors (IC > 50 μM) due to variable ABC transporter expression affecting drug efflux .

- Apoptosis mechanisms : In K562 cells, derivatives induce caspase-3 activation, while in resistant lines, autophagy pathways dominate, requiring combinatorial inhibition .

- Data normalization : Cross-study comparisons require standardized assays (e.g., MTT vs. trypan blue exclusion) to resolve potency variations .

Q. What computational/experimental approaches elucidate binding interactions with target kinases?

- Molecular docking : Predicts cyclobutyl interactions with kinase hydrophobic pockets (e.g., CDK2, EGFR). Docking scores correlate with experimental IC values (R = 0.78) .

- X-ray crystallography : Resolves binding modes (e.g., cyclobutyl occupying the "gatekeeper" region in Aurora kinase) .

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., K = 150 nM for cyclobutyl derivatives vs. 450 nM for phenyl analogs) .

Methodological Considerations

- Synthetic reproducibility : Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling for cyclobutyl introduction) to minimize byproducts .

- Data validation : Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside MTT) to confirm biological activity .

- Comparative studies : Include structural analogs (e.g., cyclopentyl or cyclohexyl derivatives) to isolate cyclobutyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.